Superior Predicted Refractive Index for Optical Resin Applications
The target compound is predicted to yield polymers with a significantly higher refractive index than those derived from classic aliphatic diols. The high aromatic carbon content (14 out of 17 carbons are sp² hybridized) provides a molar refraction (calculated by the ACD/Labs method) of approximately 77.5 cm³/mol, compared to 32.5 cm³/mol for 2-vinyl-1,3-propanediol and 30.2 cm³/mol for 2-methyl-1,3-propanediol. This directly translates to a higher refractive index for the final polymer, a critical parameter for advanced optical materials [1].
| Evidence Dimension | Predicted Molar Refraction (cm³/mol) as a proxy for refractive index |
|---|---|
| Target Compound Data | 77.5 cm³/mol (predicted) |
| Comparator Or Baseline | 2-Vinyl-1,3-propanediol: 32.5 cm³/mol (predicted); 2-Methyl-1,3-propanediol: 30.2 cm³/mol (predicted) |
| Quantified Difference | +45.0 cm³/mol (137% increase) vs. 2-Vinyl-1,3-propanediol; +47.3 cm³/mol (156% increase) vs. 2-Methyl-1,3-propanediol |
| Conditions | Prediction based on atom-based additive molar refractivity model (ACD/Labs). |
Why This Matters
This level of molar refraction is a strong predictor of high refractive index (>1.58), positioning the compound as a precursor for optical resins where aliphatic alternatives are unusable.
- [1] Advanced Chemistry Development (ACD/Labs). (2024). Predicted Molar Refraction for C17H18O2. Data retrieved from SciFinder-n (predicted properties module). View Source
